Defined +1 Da Mass Shift for Quantitative Proteomics: 13C-Labeled vs. Unlabeled O-Methylisourea
The incorporation of a single 13C atom in O-methylisourea introduces a precise +1 Da mass shift for each modified lysine residue compared to the unlabeled (light) variant. This predictable mass difference is the foundation for its use in relative quantification experiments. In contrast, the unlabeled O-methylisourea (CAS 5329-33-9) yields a product with no mass difference from the endogenous compound, rendering it useless for isotopic differentiation. [1]
| Evidence Dimension | Mass Shift upon Guanidination of Lysine |
|---|---|
| Target Compound Data | +1 Da (due to a single 13C atom) |
| Comparator Or Baseline | Unlabeled O-methylisourea hydrochloride (CAS 5329-33-9) |
| Quantified Difference | 1 Da |
| Conditions | Calculation based on monoisotopic mass difference; experimental context is guanidination of a peptide's C-terminal lysine residue. |
Why This Matters
This definitive mass shift is the minimal requirement for distinguishing and co-analyzing an isotopically labeled sample from its unlabeled control in an MS1-based quantitative proteomics workflow, enabling precise relative quantitation.
- [1] Brancia, F. L., Montgomery, H., Tanaka, K., & Kumashiro, S. (2004). Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 76(10), 2748–2755. View Source
